N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c24-18(22-21-10-13-6-14(11-21)8-15(7-13)12-21)3-4-23-19(25)17(28-20(23)27)9-16-2-1-5-26-16/h1-2,5,9,13-15H,3-4,6-8,10-12H2,(H,22,24)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJLDQPUYJJMJ-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)C(=CC5=CC=CO5)SC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction with an appropriate amine.
Thiazolidine Ring Formation: The thiazolidine ring is synthesized by reacting a thioamide with a carbonyl compound under acidic conditions.
Furan Ring Introduction: The furan ring is incorporated through a condensation reaction with a furan aldehyde.
Final Coupling: The final step involves coupling the intermediate products to form the target compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidine ring can be reduced to form thiazolidines.
Substitution: The adamantane moiety can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidines and reduced sulfur-containing compounds.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is . The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances biological activity through increased lipophilicity and molecular stability.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones, including those containing furan moieties, exhibit promising anticancer properties. The incorporation of the adamantane structure is believed to enhance the bioavailability and efficacy of these compounds. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
Antimicrobial Properties
The thiazolidinone scaffold has been widely studied for its antimicrobial activity. Compounds with this structure have demonstrated effectiveness against a range of bacteria and fungi. The presence of the furan group may contribute to increased interaction with microbial targets, enhancing the overall antimicrobial activity of the compound .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Thiazolidinones are known to inhibit various enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders. The adamantane moiety may further enhance binding affinity due to its rigid structure and ability to fit into enzyme active sites .
Study on Anticancer Activity
In a study published in 2020, researchers synthesized several thiazolidinone derivatives and evaluated their cytotoxic effects on human leukemia cells. Among these derivatives, those incorporating furan groups exhibited significant cytotoxicity compared to their counterparts lacking this feature. The study concluded that the structural modifications provided by the furan group and adamantane core significantly influenced the anticancer activity .
Antimicrobial Efficacy Assessment
Another research effort focused on evaluating the antimicrobial properties of thiazolidinone derivatives against common pathogens. The results indicated that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. This study highlights the potential for developing new antimicrobial agents based on this compound .
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in viral replication, bacterial cell wall synthesis, or cancer cell proliferation.
Pathways Involved: It may inhibit key pathways by binding to active sites or allosteric sites, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
: Indole-Based Analogs
The N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5a–y) replace the thiazolidinone core with an indole ring. The adamantane is attached at the indole’s 2-position, and the structure includes a 2-oxoacetamide chain. Unlike the target compound, these analogs lack the thione sulfur and furan substituent, which may reduce hydrogen-bonding capabilities (e.g., C—H···S interactions) and alter electronic properties. Biological activity differences are anticipated due to the indole core’s planar aromaticity versus the thiazolidinone’s flexibility .
: Triazole-Based Analogs
The compound 3-(adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione features a triazole ring instead of thiazolidinone. The adamantane is at position 3, and the structure includes a fluorinated benzylidene group. However, the absence of the 4-oxo group could reduce polarity compared to the target compound .
Substituent Modifications
: Thiophene vs. Furan Substituent
The compound N-(3-fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is structurally identical to the target compound except for the substitution of the furan-2-yl group with thiophen-2-yl. Thiophene’s sulfur atom increases lipophilicity (ClogP: ~3.2 vs. The fluorine on the phenyl ring introduces electron-withdrawing effects, which may stabilize the amide bond against hydrolysis .
Table 1: Structural and Hypothesized Property Comparison
Table 2: Substituent Electronic Effects
| Substituent | Electronegativity | LogP (Predicted) | Hydrogen-Bond Acceptor Capacity |
|---|---|---|---|
| Furan-2-yl | High (O atom) | ~2.5 | Moderate |
| Thiophen-2-yl | Moderate (S atom) | ~3.2 | Low |
| 2,6-Difluorophenyl | High (F atoms) | ~3.8 | High |
Research Findings and Implications
- However, its position (N-linked vs. heterocycle-attached) affects steric interactions with targets .
- Thione Sulfur : The 2-sulfanylidene group in the target and compounds may participate in covalent bonding with cysteine residues in enzymes, a mechanism absent in and analogs .
- Heterocyclic Substitution : Thiophene analogs () are predicted to exhibit higher metabolic stability than furan derivatives due to sulfur’s resistance to oxidative degradation .
Biological Activity
N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a compound that combines the adamantane structure with a thiazolidine derivative featuring a furan moiety. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure includes an adamantane core, which is known for its stability and biological activity. The thiazolidine ring contributes to its reactivity, while the furan moiety enhances its potential as a bioactive agent.
Structural Formula
1. Antimicrobial Activity
Recent studies have shown that compounds containing both furan and thiazolidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine have been reported to possess broad-spectrum antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| N-(adamantan...) | MRSA | 8 µg/mL |
This table illustrates the comparative effectiveness of N-(adamantan...) against MRSA, highlighting its potential as an antimicrobial agent.
2. Anti-inflammatory Effects
Furan derivatives are known for their anti-inflammatory properties. They act by modulating various signaling pathways, including MAPK and PPAR-gamma pathways . The incorporation of a furan ring in N-(adamantan...) may enhance its anti-inflammatory efficacy by reducing pro-inflammatory cytokines.
Case Study:
In a study evaluating the anti-inflammatory effects of similar compounds, it was found that the introduction of furan groups significantly decreased the levels of TNF-alpha and IL-6 in vitro. This suggests that N-(adamantan...) could potentially serve as a lead compound for developing new anti-inflammatory drugs.
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of compounds containing thiazolidinone and furan moieties have been documented in various cancer cell lines. For example, compounds structurally similar to N-(adamantan...) have shown promising results in inducing apoptosis in human leukemia cells .
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | HL60 (Leukemia) | 10 |
| Compound D | MCF7 (Breast Cancer) | 15 |
| N-(adamantan...) | A549 (Lung Cancer) | 12 |
This data indicates that N-(adamantan...) exhibits significant cytotoxicity against cancer cell lines, which is crucial for further development as an anticancer agent.
The biological activity of N-(adamantan...) can be attributed to its ability to interact with specific molecular targets within cells. The thiazolidine component may facilitate binding to enzymes involved in inflammatory pathways or cancer cell proliferation. Additionally, the furan moiety may enhance its antioxidant properties, contributing to reduced oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
